9,11-Octadecadien-13-olide

Description

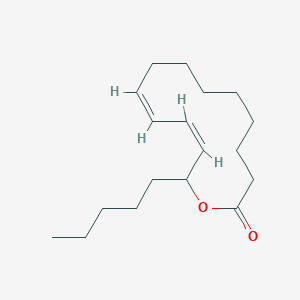

Structure

2D Structure

3D Structure

Properties

CAS No. |

124916-99-0 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

(10Z,12Z)-14-pentyl-1-oxacyclotetradeca-10,12-dien-2-one |

InChI |

InChI=1S/C18H30O2/c1-2-3-11-14-17-15-12-9-7-5-4-6-8-10-13-16-18(19)20-17/h7,9,12,15,17H,2-6,8,10-11,13-14,16H2,1H3/b9-7-,15-12- |

InChI Key |

HTERFNUMHPQMKV-YUKZMVOFSA-N |

SMILES |

CCCCCC1C=CC=CCCCCCCCC(=O)O1 |

Isomeric SMILES |

CCCCCC1/C=C\C=C/CCCCCCCC(=O)O1 |

Canonical SMILES |

CCCCCC1C=CC=CCCCCCCCC(=O)O1 |

Synonyms |

9,11-octadecadien-13-olide 9,11-ODDO |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Investigations of 9,11 Octadecadien 13 Olide

Spectroscopic Approaches for Structure Determination

The foundational structure of 9,11-Octadecadien-13-olide and its analogues is typically elucidated through a suite of spectroscopic methods, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Initial analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides crucial information on the molecular weight and formula of the compound. In the analysis of similar macrocyclic lactones, chemical ionization (CI) mass spectrometry, using reagents like ammonia (B1221849) or isobutane, is employed to determine the molecular ion peak, such as [M+H]⁺, which confirms the molecular weight. pnas.org Electron Impact (EI) mass spectrometry reveals characteristic fragmentation patterns that, while not always sufficient to define the entire structure alone, provide supporting evidence for the proposed framework once established by other means. pnas.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for assembling the carbon skeleton and placing functional groups.

¹H NMR: Provides information about the chemical environment of protons, including those on the double bonds (olefinic protons) and the proton on the carbon bearing the lactone oxygen.

Correlation Spectroscopy (COSY): This 2D NMR technique is essential for establishing proton-proton couplings, allowing for the connection of adjacent carbon fragments. For instance, COSY spectra can show correlations between olefinic protons and adjacent methylene (B1212753) (CH₂) groups, helping to place the double bonds within the carbon chain. pnas.org

Total Correlation Spectroscopy (TOCSY): TOCSY experiments extend the correlations beyond adjacent protons to reveal entire spin systems, which is invaluable for identifying longer chain fragments within the macrolide ring. mdpi.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbon atoms, assigning specific ¹³C signals.

Infrared (IR) Spectroscopy: Vapor-phase IR spectroscopy can identify key functional groups. A strong carbonyl (C=O) absorption peak, typically around 1752 cm⁻¹, is indicative of a non-conjugated ester function, confirming the lactone ring. pnas.org

The combined data from these techniques allows for the unambiguous determination of the planar structure as a fourteen-membered macrolide ring derived from an 18-carbon fatty acid precursor. rsc.orgrsc.org

Table 1: General Spectroscopic Approaches for Macrolide Structure Determination

| Technique | Information Gained | Typical Application for this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Determination of molecular formula (e.g., C₁₈H₃₀O₂) and supporting structural evidence. pnas.org |

| ¹H NMR | Proton chemical shifts & coupling | Identifies olefinic, aliphatic, and methine protons. mdpi.com |

| COSY | ¹H-¹H correlations (adjacent) | Connects proton spin systems to build carbon chain fragments. pnas.org |

| TOCSY | ¹H-¹H correlations (throughout a spin system) | Identifies longer, unbroken chains of protons. mdpi.com |

| HMBC | ¹H-¹³C correlations (2-3 bonds) | Confirms connectivity between fragments and the position of the lactone ring. mdpi.com |

| IR Spectroscopy | Functional group identification | Confirms the presence of the lactone ester carbonyl group. pnas.org |

Determination of Double Bond Geometries (Z/E Configurations)

Once the carbon skeleton is established, the geometry of the conjugated double bonds at positions 9 and 11 must be determined. This is a critical step, as different geometric isomers (Z/E or cis/trans) can have vastly different biological activities. The primary method for this determination is NMR spectroscopy.

The magnitude of the coupling constant (J-value) between the two protons on a double bond is diagnostic of its geometry.

A large coupling constant, typically in the range of 11-18 Hz, indicates a trans or E configuration.

A smaller coupling constant, usually 6-12 Hz, indicates a cis or Z configuration.

In the structural analysis of related macrolides, specialized NMR experiments like homo-decoupling are used to simplify complex spectra and accurately measure these coupling constants. pnas.org For this compound, the most commonly cited naturally occurring isomer possesses a (9Z, 11E) configuration. rsc.orgchemecol.orgbiorxiv.org This assignment is based on detailed NMR analysis and comparison with synthetically prepared standards. The presence of both Z and E geometries in the conjugated system is a key structural feature. rsc.org While mass spectrometry is excellent for identifying molecular weight, it generally cannot distinguish between geometric isomers without specialized techniques or comparison to known standards. researchgate.net

Elucidation of Absolute Stereochemistry at the Chiral Center (R/S Configurations)

This compound possesses a chiral center at the C-13 position, the carbon atom bearing the lactone oxygen. This gives rise to two possible enantiomers, (R) and (S). Determining the absolute stereochemistry is essential, as enantiomers often exhibit distinct biological properties.

The assignment of the R/S configuration is typically achieved through one of the following methods:

Chiral Gas Chromatography (GC): The natural compound is analyzed on a GC column with a chiral stationary phase. By comparing its retention time to that of synthetically prepared, enantiomerically pure (R) and (S) standards, the absolute configuration of the natural product can be determined. rsc.orgresearchgate.net This is the most common and definitive method for this class of compounds.

Optical Rotation: While measurement of specific rotation can distinguish between enantiomers, it cannot assign the absolute configuration without a reference. An early investigation of this compound isolated from the butterfly Heliconius pachinus assigned the (R) configuration based on comparison with a sample of known S-configuration. rsc.org

Stereoselective Synthesis: The total synthesis of both the (R) and (S) enantiomers, followed by comparison of their analytical data (e.g., chiral GC, NMR) with the natural product, provides unambiguous proof of configuration.

Notably, both (13R) and (13S) enantiomers of (9Z,11E)-octadeca-9,11-dien-13-olide have been identified in nature, sometimes co-occurring in the same organism. pnas.org A detailed study of macrolides from Heliconius cydno and Heliconius pachinus identified the major enantiomer as (9Z,11E,13S)-octadeca-9,11-dien-13-olide, also known as S-coriolide. rsc.orgresearchgate.net

Analysis of Naturally Occurring Isomers and Analogues of Octadecadien-13-olide

This compound is part of a larger family of related macrolides found in nature, particularly in the scent glands of Heliconius butterflies. rsc.orgacs.org These compounds are believed to be derived biosynthetically from common fatty acids like oleic, linoleic, and linolenic acid. rsc.orgresearchgate.net Investigations have revealed a variety of isomers and analogues that differ in the degree of unsaturation, the position of the lactone ring, and stereochemistry.

Key naturally occurring isomers and analogues include:

(9Z,11E,13S)-Octadeca-9,11-dien-13-olide (S-coriolide): The (S)-enantiomer of the title compound, identified in Heliconius cydno and H. pachinus. rsc.orgresearchgate.net

(9Z,11E,13R)-9,11-Octadecadien-13-olide: The (R)-enantiomer, also found in Heliconius species. pnas.orgchemecol.org

(9Z,11E,13S,15Z)-Octadeca-9,11,15-trien-13-olide: An analogue with an additional double bond, derived from linolenic acid. rsc.orgresearchgate.net

(9Z,13S)-Octadec-9-en-13-olide: A mono-unsaturated 14-membered macrolide. rsc.orgresearchgate.net

(9Z,11S)-Octadec-9-en-11-olide: A mono-unsaturated 12-membered macrolide, where the lactone is formed at the 11-position. rsc.orgresearchgate.net

(9Z)-12-oxo-9-octadecen-11-olide: An analogous macrolactone identified from the chemical conversion of related allene (B1206475) oxides. mdpi.com

The presence of these related structures highlights the biosynthetic plasticity within these organisms and the chemical diversity used in their ecological interactions, such as functioning as anti-aphrodisiac pheromones. rsc.orgnih.gov

Table 2: Selected Naturally Occurring Isomers and Analogues of Octadecadien-13-olide

| Compound Name | Molecular Formula | Structural Features | Natural Source (Example) |

|---|---|---|---|

| (9Z,11E,13S)-9,11-Octadecadien-13-olide | C₁₈H₃₀O₂ | (S)-enantiomer, 14-membered ring | Heliconius cydno rsc.orgresearchgate.net |

| (9Z,11E,13R)-9,11-Octadecadien-13-olide | C₁₈H₃₀O₂ | (R)-enantiomer, 14-membered ring | Heliconius pachinus pnas.orgchemecol.org |

| (9Z,11E,13S,15Z)-Octadeca-9,11,15-trien-13-olide | C₁₈H₂₈O₂ | Additional C-15 double bond, 14-membered ring | Heliconius cydno rsc.orgresearchgate.net |

| (9Z,13S)-Octadec-9-en-13-olide | C₁₈H₃₂O₂ | Mono-unsaturated, 14-membered ring | Heliconius cydno rsc.orgresearchgate.net |

| (9Z,11S)-Octadec-9-en-11-olide | C₁₈H₃₂O₂ | Mono-unsaturated, 12-membered ring | Heliconius cydno rsc.orgresearchgate.net |

Biosynthetic Pathways and Enzymology of 9,11 Octadecadien 13 Olide

Identification of Fatty Acid Precursors

The foundational molecules for the biosynthesis of 9,11-Octadecadien-13-olide and related macrolides are unsaturated C18 fatty acids. researchgate.netresearchgate.net Research has identified oleic acid and linoleic acid as primary precursors. researchgate.netresearchgate.netontosight.ai The structure of the final lactone is directly dependent on the initial fatty acid substrate that enters the enzymatic pathway. The biosynthesis is initiated by the release of these fatty acids from membrane lipids. In insects like Heliconius butterflies, these fatty acid-derived compounds are produced from acetyl-CoA through subsequent steps of chain elongation, desaturation, and reduction. biorxiv.org

| Precursor Fatty Acid | Chemical Formula | Relevance to Biosynthesis |

| Linoleic Acid | C₁₈H₃₂O₂ | A primary polyunsaturated fatty acid precursor that is converted into hydroperoxide intermediates by lipoxygenase enzymes. researchgate.netmdpi.comnih.gov |

| Oleic Acid | C₁₈H₃₄O₂ | A monounsaturated fatty acid identified as a precursor for this compound and its derivatives. researchgate.netontosight.ai |

| α-Linolenic Acid | C₁₈H₃₀O₂ | Another polyunsaturated fatty acid that can be utilized by lipoxygenases to produce hydroperoxides, leading to various oxylipins. researchgate.netnih.govnih.gov |

Involvement of Lipoxygenase Enzymes in Hydroperoxide Formation

Following their release, the fatty acid precursors are oxygenated by lipoxygenase (LOX) enzymes. nih.gov Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the addition of molecular oxygen to polyunsaturated fatty acids in a stereospecific and regiospecific manner. researchgate.netnih.gov

The biosynthesis of plant oxylipins is initiated by either 9-lipoxygenases (9-LOX) or 13-lipoxygenases (13-LOX). nih.gov For instance, (9S,10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid (9-HPOD) is synthesized from linoleic acid through the action of maize 9-lipoxygenase. mdpi.com Similarly, soybean lipoxygenase-1 can produce 13(S)-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPOD) from linoleic acid. researchgate.netmdpi.com These resulting fatty acid hydroperoxides are reactive intermediates and serve as the direct substrates for the next enzyme in the pathway, allene (B1206475) oxide synthase. nih.govnih.gov

| Enzyme | Substrate | Product | Organism Example |

| 9-Lipoxygenase (9-LOX) | Linoleic Acid | (9S,10E,12Z)-9-Hydroperoxy-10,12-octadecadienoic acid (9-HPOD) | Maize (Zea mays) mdpi.com |

| 13-Lipoxygenase (13-LOX) | Linoleic Acid | (9Z,11E,13S)-13-Hydroperoxy-9,11-octadecadienoic acid (13-HPOD) | Soybean (Glycine max) researchgate.netmdpi.com |

| 13-Lipoxygenase (13-LOX) | α-Linolenic Acid | 13-S-hydroperoxyoctadeca-9, 11, 15-trienoic acid (13-HPOT) | Arabidopsis (Arabidopsis thaliana) nih.gov |

Mechanisms of Allene Oxide Synthase Catalysis in Lactone Formation

The pivotal step in forming the lactone structure is catalyzed by allene oxide synthase (AOS). This enzyme directs the fatty acid hydroperoxide toward a specific cyclization pathway.

Allene oxide synthase catalyzes the dehydration of the fatty acid hydroperoxide to form a highly unstable and short-lived allene oxide. nih.govnih.gov For example, 13(S)-hydroperoxy-9(Z), 11(E)-octadecadienoic acid is converted into the unstable allene oxide 12,13(S)-epoxy-9(Z),11-octadecadienoic acid. nih.gov This allene oxide is highly reactive and can undergo spontaneous decomposition. In solution, this intermediate cyclizes via an intramolecular nucleophilic attack of the carboxylic acid group onto the epoxide, resulting in the formation of macrolactones. mdpi.comnih.gov This spontaneous cyclization can yield different lactone products, such as 12-keto-9(Z)-octadecen-11-olide and 12-keto-9(Z)-octadecen-13-olide. nih.gov

Allene oxide synthases in plants are classified as members of the CYP74 family of cytochrome P450 enzymes. nih.govnih.gov Unlike typical P450 monooxygenases, AOS enzymes function as hydroperoxide dehydratases. nih.gov Specific enzymes, such as tomato (LeAOS3) and maize (ZmAOS), have been shown to convert fatty acid hydroperoxides into allene oxides that subsequently form macrolactones. mdpi.comnih.gov The synthesis of other macrolide lactones, like oleandomycin, also involves cytochrome P450 enzymes that are thought to catalyze key oxidative steps, such as epoxidation of the lactone ring. nih.gov These P450 enzymes are highly specialized biocatalysts known for their ability to perform regio- and stereo-selective modifications on complex substrates. nih.gov

The catalytic mechanism of cytochrome P450 enzymes involves highly reactive intermediates. While the specific involvement of diradical intermediates in the final cyclization to this compound is not extensively detailed, the general P450 catalytic cycle proceeds through powerful oxidative species. nih.gov The formation of the allene oxide from the hydroperoxide by AOS is a key step. The subsequent cyclization is an intramolecular reaction where the terminal carboxyl group of the fatty acid chain attacks the electrophilic carbon of the allene oxide's epoxide ring. mdpi.com This process leads to the formation of the stable macrolide ring structure. Studies on different AOS enzymes, like LeAOS3 and ZmAOS, show they can yield different ratios of products, including macrolactones, indicating that the enzyme can influence the fate of the allene oxide intermediate. nih.gov

Genetic and Molecular Basis of Biosynthetic Enzyme Expression

The production of this compound is under tight genetic control. In Heliconius butterflies, quantitative trait locus (QTL) analysis has revealed that the genes controlling the biosynthesis of fatty acid-derived compounds, including macrolides like (Z9,E11)-9,11-Octadecadien-13-olide, are clustered. biorxiv.orgnih.gov These QTLs are significantly concentrated on specific chromosomes, with chromosome 20 being particularly enriched with genes related to pheromone biosynthesis. biorxiv.orgnih.gov This clustering suggests that the genes involved in the pathway may be co-regulated, allowing for the coordinated production of the complex chemical bouquet. nih.gov

In plants, the expression of key biosynthetic enzymes is inducible. In tomato, for example, the gene encoding allene oxide synthase (AOS) is rapidly induced in response to wounding and by signaling molecules like systemin and methyl jasmonate. nih.gov The expression of AOS mRNA can be detected shortly after induction, though its levels may decline after a few hours, while downstream defense gene products continue to accumulate. nih.gov This indicates that the activation of the AOS gene is a critical and early step in a broader defense signaling cascade. nih.gov

Chemical Synthesis and Derivatization Strategies for 9,11 Octadecadien 13 Olide

Total Synthesis Approaches and Methodological Advancements

The total synthesis of 9,11-octadecadien-13-olide has been achieved through various methodologies, with significant advancements aimed at improving efficiency and stereocontrol. These syntheses are essential for confirming the structures of macrolides identified from natural sources, such as those derived from the oxidation of fatty acids like oleic and linolenic acids. chemecol.org Hydrogenation has been a useful technique to confirm the ring sizes of the naturally occurring macrolides as 12- or 14-membered. chemecol.org

Ring-closing metathesis (RCM) has emerged as a powerful and widely utilized strategy for the synthesis of unsaturated rings, including the macrocyclic structure of this compound. researchgate.netwikipedia.org This reaction, catalyzed by metal complexes such as those developed by Grubbs and Schrock, facilitates the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org

The application of RCM has been pivotal in constructing the 18-membered ring of this compound and its analogs. researchgate.net For instance, the synthesis of (9Z,11E,13S)-octadeca-9,11-dien-13-olide, also known as S-coriolide, successfully employed RCM as a key step. researchgate.net The choice of catalyst can be critical; for example, while the Hoveyda–Grubbs catalyst sometimes yields a mixture of isomeric products, Z-selective Grubbs catalysts can lead to the formation of pure Z-isomers. researchgate.net The versatility of RCM allows for the synthesis of a broad range of ring sizes, from common 5-7 membered rings to large macrocycles with 45 to 90 members. wikipedia.org

Table 1: Key RCM Catalysts and Their Applications in Macrolide Synthesis

| Catalyst Type | Example | Application in Macrolide Synthesis | Reference |

| Hoveyda–Grubbs Catalyst | Second-generation Hoveyda–Grubbs catalyst | Can produce a range of isomeric products. | researchgate.net |

| Z-selective Grubbs Catalyst | Grubbs Z-selective catalyst | Leads to the formation of pure Z-isomers. | researchgate.net |

Achieving stereoselectivity is a critical aspect of synthesizing biologically active molecules like this compound, as different stereoisomers can exhibit distinct biological activities. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound.

The absolute configuration of naturally occurring macrolides has been determined through stereoselective synthesis and subsequent analysis using techniques like gas chromatography on chiral phases. researchgate.net For instance, the natural macrolides from certain Heliconius butterflies were all found to possess the (S)-configuration. researchgate.net The synthesis of specific stereoisomers, such as (9Z,11E,13R)-9,11-octadecadien-13-olide, has been accomplished using methods like alkyl borane (B79455) chemistry to verify the structure. chemecol.org

Chemoenzymatic Synthesis Methods

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions, offering a powerful approach for constructing complex molecules. rug.nl Enzymes, with their inherent chemo-, regio-, and stereoselectivity, can catalyze specific transformations under mild conditions, often eliminating the need for protecting groups and reducing waste. rug.nl

Lipoxygenases (LOX) are enzymes that can be used in the synthesis of oxygenated lipid derivatives. researchgate.net They can catalyze the stereospecific formation of hydroperoxides from polyunsaturated fatty acids. researchgate.net For example, plant-derived LOXs typically produce high levels of the (S)-diastereomer. researchgate.net This enzymatic step can be a key part of a chemoenzymatic route to chiral macrolides.

Synthesis of Structural Analogues and Deuterated Derivatives for Research

The synthesis of structural analogues and deuterated derivatives of this compound is crucial for research purposes, including structure-activity relationship studies and metabolic investigations. For example, the synthesis of various esters of 3-oxohexan-1-ol and (Z)-3-hexen-1-ol with (S)-2,3-dihydrofarnesoic acid has been reported in the study of butterfly pheromones. nih.gov

Deuterium-labeled compounds are valuable tools in mass spectrometry to elucidate fragmentation pathways. nih.gov The synthesis of deuterated iridoids has been used to study biochemical relationships in lacewings. chemecol.org Similarly, the synthesis of stable analogs of linoleic acid derivatives has been undertaken to create compounds resistant to metabolic inactivation for biological studies. nih.gov

Development of Synthetic Pathways for Specific Stereoisomers

The development of synthetic pathways to access specific stereoisomers of this compound is essential for understanding their specific biological roles. The synthesis of both the 13R- and 13S-configured (9Z,11E)-octadeca-9,11-dien-13-olide has been significant in studying their function as antiaphrodisiacs in Heliconius butterflies. pnas.org

Synthetic strategies often rely on the use of chiral starting materials or stereoselective reactions to control the configuration at the chiral centers. The synthesis of all four stereoisomers of leucomalure, a pheromone, was achieved using D-xylose as a chiral starting material. researchgate.net Stereoselective synthesis, coupled with chiral gas chromatography, allows for the determination of the absolute configuration of the natural macrolides. chemecol.org

Role of 9,11 Octadecadien 13 Olide in Interspecific and Intraspecific Chemical Communication

Function as a Semiochemical in Insect Systems

9,11-Octadecadien-13-olide belongs to a class of compounds known as semiochemicals, which are chemicals that convey signals between organisms. wikipedia.orgncsu.edu These can be further classified as pheromones, which mediate interactions between individuals of the same species, or allelochemicals, which mediate interactions between different species. ncsu.edu In the context of insect systems, this compound primarily functions as a pheromone, a chemical signal that can influence a variety of behaviors including mating, aggregation, and territorial marking. wikipedia.org

Research has identified the specific enantiomer (9Z,11E,13S)-octadeca-9,11-dien-13-olide, also known as S-coriolide, as a naturally occurring macrolide in the scent glands of certain Heliconius butterflies. researchgate.net The presence of this compound in specialized glands strongly suggests its involvement in chemical signaling. Macrolides, as a class of compounds, are known to be utilized as pheromones in various lepidopteran species, often playing a crucial role in reproductive behaviors.

Specific Biological Contexts of Chemical Signaling (e.g., Heliconius Butterflies)

The genus Heliconius provides a well-studied model for understanding the evolution of chemical communication in insects. These butterflies are known for their complex mating systems and the critical role that chemical signals play in reproductive isolation and mate choice. cam.ac.uknih.govnih.gov Male Heliconius butterflies possess specialized scent-releasing structures on their wings called androconia, from which they disseminate species-specific chemical bouquets during courtship to influence female mating decisions. nih.govnih.gov

The presence of this compound has been specifically confirmed in the scent glands of Heliconius cydno and Heliconius pachinus. researchgate.net In these species, it is part of a complex mixture of macrolides. While the precise function of each component of these mixtures is an area of ongoing research, the species-specific nature of these chemical profiles suggests a role in preventing interbreeding between closely related species. nih.gov

Furthermore, macrolides in Heliconius are not limited to courtship pheromones. In Heliconius erato phyllis, a different macrolide, phyllisolide, has been identified as an anti-aphrodisiac. This compound is transferred from the male to the female during mating and serves to repel other males, thus ensuring the mating male's paternity. researchgate.net This highlights the functional diversity of macrolides within this genus and suggests that this compound could potentially be involved in a range of signaling contexts, from mate attraction to post-mating guarding.

Behavioral and Physiological Responses Elicited by this compound

While the presence of this compound in the scent glands of Heliconius butterflies strongly points to a role in chemical communication, detailed behavioral and physiological studies on this specific compound are limited. However, the broader context of chemical signaling in Heliconius provides a framework for understanding its likely effects.

Physiologically, insect pheromones are detected by specialized olfactory receptor neurons located in the antennae. nih.gov The detection of these chemical cues triggers a neural cascade that ultimately leads to a behavioral response. While specific electrophysiological studies on the response of Heliconius antennae to this compound have not been detailed, it is expected that the butterfly's olfactory system is finely tuned to detect this and other components of its species-specific pheromone blend.

Comparative Analysis of Macrolide Profiles Across Related Species

The diversity of chemical signals within the Heliconius genus is a key factor in the reproductive isolation and speciation of these butterflies. royalsocietypublishing.org Comparative analyses of the chemical profiles of different Heliconius species have revealed species-specific blends of compounds, including macrolides.

A study of the scent glands of Heliconius cydno and Heliconius pachinus identified four major macrolide components, including (9Z,11E,13S)-octadeca-9,11-dien-13-olide. researchgate.net The other identified macrolides were (9Z,11E,13S,15Z)-octadeca-9,11,15-trien-13-olide, (9Z,13S)-octadec-9-en-13-olide, and (9Z,11S)-octadec-9-en-11-olide. researchgate.net All of these compounds were found to possess the (S)-configuration. researchgate.net

The table below summarizes the major macrolide components identified in the scent glands of H. cydno and H. pachinus.

| Compound Name | Chemical Formula | Species Presence |

| (9Z,11E,13S)-octadeca-9,11-dien-13-olide | C₁₈H₃₀O₂ | H. cydno, H. pachinus |

| (9Z,11E,13S,15Z)-octadeca-9,11,15-trien-13-olide | C₁₈H₂₈O₂ | H. cydno, H. pachinus |

| (9Z,13S)-octadec-9-en-13-olide | C₁₈H₃₂O₂ | H. cydno, H. pachinus |

| (9Z,11S)-octadec-9-en-11-olide | C₁₈H₃₂O₂ | H. cydno, H. pachinus |

In contrast, the anti-aphrodisiac pheromone identified in Heliconius erato phyllis is a different macrolide, (2R,6E,10R)-2,6-dimethyl-6-undecen-10-olide (phyllisolide). researchgate.net This variation in macrolide composition across different species, even within the same genus, underscores the evolutionary significance of these compounds in creating species-specific chemical signals that drive reproductive isolation. The subtle differences in the chemical structures of these macrolides likely result in distinct olfactory responses, allowing for precise species recognition in a complex and diverse ecological landscape.

Advanced Analytical Methodologies for 9,11 Octadecadien 13 Olide Research

Chromatographic Separation Techniques for Isomer Resolution

The separation of geometric isomers of conjugated diene compounds like 9,11-Octadecadien-13-olide can be challenging. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose.

When using GC with a polar capillary column, such as a DB-23, the (E)-isomers of conjugated dienes tend to elute slightly faster than their corresponding (Z)-isomers. However, the resolution is often poor, with the peaks of the two isomers significantly overlapping.

In contrast, reversed-phase HPLC, particularly with an octadecylsilyl (ODS) column, has demonstrated excellent capability in separating these geometric isomers. In this method, the (Z)-isomers consistently elute faster than the (E)-isomers, achieving baseline resolution. researchgate.net The use of a UV detector enhances the sensitivity of detection for these conjugated dienyl compounds. researchgate.net While some separations may require mobile phase additives, methods have been developed for the separation of similar isomeric compounds without them, simplifying the purification process.

Interactive Data Table: Chromatographic Separation of Related Dienyl Isomers

Below is a representative table illustrating the typical elution order and resolution for geometric isomers of dienyl compounds using different chromatographic techniques.

Mass Spectrometry for Identification and Quantification in Complex Biological Matrices

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of lipids like this compound within complex biological samples. Due to the complexity of these matrices, MS is often coupled with a separation technique like liquid chromatography (LC-MS).

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of molecules with minimal fragmentation. For compounds like hydroxyoctadecadienoic acids, a related class of molecules, ESI in negative ion mode is effective, often detecting the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) is crucial for structural confirmation and quantification. In this technique, a specific precursor ion is selected and fragmented, and the resulting product ions are analyzed. This provides a fragmentation pattern that is characteristic of the molecule, aiding in its identification. Multiple reaction monitoring (MRM) is a highly sensitive and selective MS/MS technique used for quantification, where specific precursor-to-product ion transitions are monitored.

Interactive Data Table: Representative Mass Spectrometry Data for a Related C18 Compound

The following table provides an example of LC-MS data for 13-Hydroxy-9,11-Octadecadienoic Acid, a structurally similar compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively.

For unsaturated lipids, the ¹³C NMR spectrum is typically divided into distinct regions: carbonyl/carboxyl carbons (172–178 ppm), unsaturated carbons (124–134 ppm), glycerol (B35011) backbone carbons (60–72 ppm), and aliphatic carbons (10–35 ppm). mdpi.com The chemical shifts of the olefinic carbons can help determine the position of the double bonds.

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in assembling the complete molecular structure. For instance, the HMBC (Heteronuclear Multiple Bond Correlation) experiment can show correlations between protons and carbons that are two or three bonds away, which is vital for connecting different fragments of the molecule.

The stereochemistry of the double bonds (cis or trans) can often be determined from the coupling constants in the ¹H NMR spectrum and through NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. nih.gov

Interactive Data Table: Representative ¹³C NMR Chemical Shift Ranges for Unsaturated Lipids

This table outlines the typical chemical shift regions for different carbon types in unsaturated lipids.

Coupled Techniques for Bioactivity-Guided Fractionation (e.g., GC-EAD)

To identify biologically active volatile compounds like pheromones, coupled techniques that combine separation with a biological detector are employed. Gas Chromatography-Electroantennographic Detection (GC-EAD) is a prime example of such a technique.

In GC-EAD, the effluent from a gas chromatograph is split into two streams. One stream goes to a standard GC detector (like a flame ionization detector, FID), while the other is directed over an insect's antenna. The antenna's response to biologically active compounds is recorded as an electrical signal (an electroantennogram, or EAG).

By comparing the timing of the EAG response with the peaks on the GC chromatogram, researchers can pinpoint which specific compounds in a complex mixture are eliciting a physiological response in the insect. These active compounds can then be identified using GC-MS. This technique has been instrumental in identifying insect attractants and pheromones.

Compound Names Mentioned

Ecological and Evolutionary Implications of 9,11 Octadecadien 13 Olide

Coevolutionary Dynamics of Producer Organisms and Responding Species

At present, there is a lack of specific studies documenting the coevolutionary relationships centered around 9,11-Octadecadien-13-olide. The identification of the producer organism, Monnina emarginata, provides a starting point for investigating potential responding species. Future research could explore insects or microorganisms that interact with this plant and may have evolved to detect or be influenced by this specific lactone. A hypothetical coevolutionary dynamic could involve an insect herbivore that has developed detoxification mechanisms or, conversely, a specialist pollinator that uses the compound as a cue for locating its host plant.

Genetic Architecture Underlying Pheromone Production and Perception

The genetic and molecular mechanisms governing the biosynthesis of this compound are not currently detailed in published research. It is known to be a derivative of 13-hydroxy-9,11-octadecadienoic acid, a product of linoleic acid oxidation. nih.govwikipedia.org However, the specific enzymes and metabolic pathways leading to the lactonization of the parent acid in producer organisms have not been characterized. Similarly, the genetic basis for the perception of this compound in any responding species, including the olfactory receptor genes and downstream neural pathways, remains an open area for investigation.

Impact on Reproductive Isolation and Speciation Processes

There is currently no scientific evidence to suggest that this compound plays a role in reproductive isolation or speciation. While chemical signals, particularly pheromones, are known to be critical in maintaining species boundaries in many organisms, a function for this specific compound in such processes has not been established. Research in this area would first require the identification of a species that utilizes this compound as a pheromone. Subsequent studies could then investigate whether variations in the production or perception of this signal correlate with reproductive isolation between different populations or closely related species.

Ecological Roles Beyond Direct Chemical Communication

The broader ecological functions of this compound are yet to be explored. Beyond a potential role in chemical communication, it is conceivable that this compound could possess other ecological activities. For instance, it might function as a defense compound against herbivores or pathogens, or it could have allelopathic effects, influencing the growth of nearby plants. Investigating these possibilities would require further ecological studies and bioassays.

Data on Related Compounds

While specific data on the ecological and evolutionary implications of this compound is not available, the table below provides information on the parent compound and related structures to offer context on this class of molecules.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Known Biological Roles |

| 13-Hydroxy-9,11-octadecadienoic acid | C18H32O3 | 296.45 | Product of linoleic acid oxidation, potential biomarker in various physiological and pathological responses. nih.govwikipedia.org |

| (S)-13-hydroxy-cis-9,trans-11-octadecadienoic acid lactone | C18H30O2 | 278.43 | Identified from Monnina emarginata seed oil. acs.orgacs.org |

Concluding Perspectives and Future Research Trajectories

Unexplored Biosynthetic Routes and Enzyme Characterization

The biosynthesis of 9,11-Octadecadien-13-olide, particularly in invertebrates like the Heliconius butterflies, is postulated to originate from the oxidation of linoleic acid. researchgate.netresearchgate.net This proposed pathway likely involves a series of enzymatic reactions, with lipoxygenases (LOXs) playing a crucial role in the initial oxidation steps. mdpi.comnih.govnih.gov However, the precise enzymatic machinery responsible for the transformation of linoleic acid into the final macrolide structure remains largely uncharacterized.

Future research should focus on the isolation and characterization of the specific enzymes involved in this biosynthetic pathway. This would include the identification of the lipoxygenase(s) responsible for the specific dioxygenation of linoleic acid at the C-13 position, as well as the enzymes catalyzing the subsequent cyclization and formation of the lactone ring. researchgate.netresearchgate.net Understanding the structure, function, and substrate specificity of these enzymes will not only illuminate the biosynthesis of this compound but also provide valuable tools for biocatalysis and the chemoenzymatic synthesis of novel macrolides. chemrxiv.org Furthermore, investigating the genetic basis of this pathway in Heliconius butterflies could reveal novel biosynthetic gene clusters and provide insights into the evolution of chemical diversity in insects. europa.euheliconius.org

Discovery of Novel Biological Functions and Receptor Mechanisms

While a pheromonal role has been suggested for macrolides in Heliconius butterflies, the specific biological functions of this compound are not yet fully understood. researchgate.netnih.gov Elucidating its precise role in chemical communication, such as in mate recognition or territorial marking, requires further behavioral and electrophysiological studies.

Beyond its potential role as a pheromone, the broader biological activities of this compound remain an open area of investigation. Its structural similarity to other biologically active oxylipins suggests it may possess as-yet-undiscovered pharmacological properties. For instance, the related compound 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) has been shown to modulate the activity of protein kinase C-alpha and interact with a G-protein coupled receptor, indicating potential roles in cell signaling pathways. nih.gov Investigating the interaction of this compound with various cellular targets and receptor systems could unveil novel therapeutic applications. Screening for activities such as anti-inflammatory, antimicrobial, or anticancer effects could reveal its potential as a lead compound for drug discovery.

Application of Advanced Omics Technologies in Macrolide Research

The advent of advanced "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools to accelerate research on this compound and other macrolides. nih.govnih.govresearchgate.netmdpi.com These high-throughput approaches can provide a systems-level understanding of macrolide biosynthesis, regulation, and function.

Genomic and transcriptomic analyses of organisms that produce this compound can lead to the identification of the biosynthetic gene clusters responsible for its production. mdpi.com This information is critical for understanding the regulation of its biosynthesis and for engineering novel production platforms. Proteomics can be employed to identify and quantify the expression of enzymes involved in the biosynthetic pathway under different physiological conditions. nih.gov Metabolomics can provide a comprehensive profile of the metabolic network associated with macrolide production and help to identify novel intermediates and related compounds. nih.govmdpi.com The integrated analysis of these multi-omics datasets will provide a holistic view of the biology of this compound and can guide the discovery of new macrolides and their functions. scispace.com

Potential for Biomimetic and Bio-inspired Chemical Synthesis

The chemical synthesis of macrolides, including 14-membered rings, has been an active area of research, with various strategies developed for their construction. uconn.edunih.govacs.org However, the development of biomimetic and bio-inspired synthetic routes for this compound holds significant promise. rsc.orgresearchgate.netdntb.gov.uaresearchgate.net Mimicking the proposed biosynthetic pathway, which likely involves a lipoxygenase-mediated oxidation and subsequent lactonization, could lead to more efficient and stereoselective syntheses.

A bio-inspired approach could involve the use of chemoenzymatic methods, where specific enzymes are used to perform key transformations in the synthetic sequence. chemrxiv.org This could include the use of lipoxygenases for the stereospecific introduction of the hydroxyl group and other enzymes for the cyclization step. Such strategies can offer advantages in terms of reduced protecting group manipulations and improved stereocontrol compared to purely chemical methods. The development of novel synthetic methodologies inspired by the natural biosynthetic pathway will not only facilitate the synthesis of this compound and its analogs for biological evaluation but also contribute to the broader field of macrolide synthesis.

Q & A

Q. What are the most effective methods for isolating 9,11-Octadecadien-13-olide from biological matrices?

The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This involves homogenizing tissues with a chloroform-methanol-water system (1:2:0.8 ratio), followed by phase separation to isolate lipids in the chloroform layer . For this compound, further purification via column chromatography (e.g., silica gel) or preparative HPLC is recommended to separate it from structurally similar oxylipins like 13-HODE or 13-KODE .

Q. How can researchers confirm the structural identity of this compound?

Structural elucidation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze - and -NMR spectra to confirm double-bond positions (e.g., 9,11-diene) and the lactone ring (13-olide) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS/MS can verify the molecular formula (CHO) and fragmentation patterns specific to lactone derivatives .

- Infrared (IR) Spectroscopy: Identify characteristic carbonyl (C=O) and ester (C-O) stretches .

Q. What are the primary biological roles of this compound in model systems?

Preliminary studies suggest it may function as a signaling molecule in plant-pathogen interactions or as an intermediate in oxylipin biosynthesis. However, its activity is context-dependent; for example, in Arabidopsis, similar compounds regulate jasmonate pathways, while in mammalian systems, they may modulate inflammatory responses . Standard assays include gene expression profiling (e.g., RT-qPCR for jasmonate-responsive genes) and enzyme inhibition studies (e.g., cyclooxygenase activity) .

Advanced Research Questions

Q. How can contradictory findings about this compound’s bioactivity be resolved?

Contradictions often arise from differences in experimental models (e.g., plant vs. mammalian systems) or concentrations used. To address this:

- Dose-Response Studies: Test across a wide concentration range (nM to μM) to identify biphasic effects.

- Model Standardization: Use genetically uniform cell lines (e.g., HEK293 or Arabidopsis mutants) to reduce variability.

- Pathway Mapping: Combine metabolomics and transcriptomics to identify downstream targets and cross-talk with other lipid mediators (e.g., prostaglandins or phytoprostanes) .

Q. What strategies optimize the stereoselective synthesis of this compound?

Stereoselectivity is critical due to the compound’s bioactive conformation. Key approaches include:

- Chiral Catalysis: Use Sharpless epoxidation or Jacobsen hydrolytic kinetic resolution to control double-bond geometry (9Z,11E vs. 9E,11E) .

- Lactonization: Employ Mitsunobu conditions or enzymatic methods (e.g., lipases) to form the 13-olide ring without racemization .

- Purification: Utilize chiral-phase HPLC to separate enantiomers and confirm purity (>98% by -NMR) .

Q. How should researchers design experiments to investigate the ecological roles of this compound?

Q. How can researchers address challenges in reproducing literature protocols for this compound synthesis?

Common pitfalls include incomplete lactonization and isomerization. Solutions:

- Reaction Monitoring: Use TLC or inline IR to track intermediate formation.

- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation.

- Validation: Compare spectral data with public databases (e.g., ChEBI, HMDB) to confirm structural fidelity .

Data Interpretation and Conflict Analysis

Q. How should conflicting data on the compound’s stability be analyzed?

Stability varies with pH, temperature, and solvent. Systematic studies should:

Q. What frameworks help reconcile discrepancies in reported biological activities?

Adopt a systems biology approach:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.